![molecular formula C16H13ClF3N3O3 B2912549 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034470-36-3](/img/structure/B2912549.png)
5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic organic compound that features a pyrrolidine ring, a chloropyrimidine moiety, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, including:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a pyrimidine derivative is reacted with a chlorinating agent.
Attachment of the Trifluoromethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the pyrimidine or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be investigated for its potential as an enzyme inhibitor or receptor modulator, affecting various biological pathways.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to changes in the biological pathway.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyrrolidin-1-yl)phenyl)methanone: Lacks the chloropyrimidine and trifluoromethoxy groups.
(3-(Trifluoromethoxy)phenyl)methanone: Lacks the pyrrolidine and chloropyrimidine groups.
(5-Chloropyrimidin-2-yl)(3-(trifluoromethoxy)phenyl)methanone: Lacks the pyrrolidine group.
Uniqueness
The uniqueness of 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine lies in its combination of functional groups, which may confer specific biological activity or chemical reactivity not seen in the similar compounds listed above.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c17-11-7-21-15(22-8-11)25-13-4-5-23(9-13)14(24)10-2-1-3-12(6-10)26-16(18,19)20/h1-3,6-8,13H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUHOLVWVVCXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
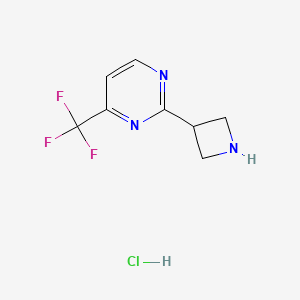


![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)
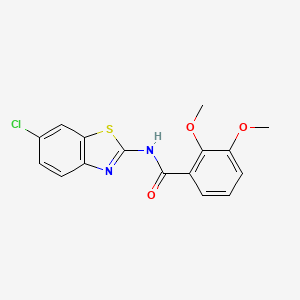
![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)
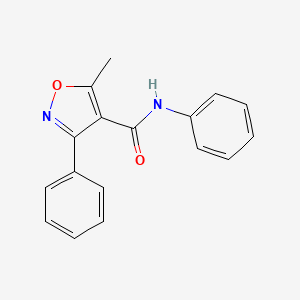
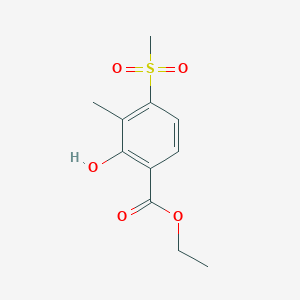
![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B2912482.png)


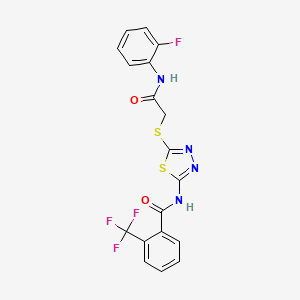
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2912487.png)
